Differential Lipophilicity: 4-Benzyl Derivative Shows 4.7x Higher LogP than Unsubstituted Core
The 4-benzyl substituent confers a significantly higher lipophilicity to the molecule compared to the unsubstituted 5-aminopyrazole core. This difference is critical for compound selection as it impacts membrane permeability, solubility, and target engagement. The predicted LogP for 4-benzyl-1H-pyrazol-5-amine is approximately 2.6 [1]. In contrast, the unsubstituted 5-aminopyrazole has a measured LogP of -0.55 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~2.6 (predicted) |
| Comparator Or Baseline | 5-Aminopyrazole (unsubstituted core): LogP = -0.55 (measured) |
| Quantified Difference | ~4.7x higher LogP value |
| Conditions | Target compound: predicted LogP from PrenDB; Comparator: measured LogP from ChEMBL |
Why This Matters
This stark contrast in lipophilicity means 4-benzyl-1H-pyrazol-5-amine is a more suitable scaffold for targeting hydrophobic binding pockets or for use in cell-based assays requiring membrane permeability, whereas the unsubstituted core is not a valid surrogate.
- [1] PrenDB. 4-Benzyl-1H-pyrazol-5-amine entry. View Source
- [2] ChEMBL Database. 5-Aminopyrazole (CHEMBL3183789). View Source
